6-Bromo-7-chloroquinoxalin-2(1H)-one
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Overview
Description
6-Bromo-7-chloroquinoxalin-2(1H)-one is a heterocyclic compound that contains both bromine and chlorine substituents on a quinoxaline ring. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloroquinoxalin-2(1H)-one typically involves the halogenation of quinoxalin-2(1H)-one. One common method is the bromination and chlorination of quinoxalin-2(1H)-one using bromine and chlorine sources under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation reactions with optimized conditions to ensure safety and efficiency. Continuous flow reactors and automated systems might be employed to handle the hazardous nature of bromine and chlorine.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with alkoxy or amino groups, while oxidation could produce quinoxaline dioxides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as semiconductors or dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloroquinoxalin-2(1H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoquinoxalin-2(1H)-one
- 7-Chloroquinoxalin-2(1H)-one
- 6,7-Dichloroquinoxalin-2(1H)-one
Uniqueness
6-Bromo-7-chloroquinoxalin-2(1H)-one is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. The combination of these halogens might provide distinct properties compared to compounds with only one halogen.
Properties
Molecular Formula |
C8H4BrClN2O |
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Molecular Weight |
259.49 g/mol |
IUPAC Name |
6-bromo-7-chloro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) |
InChI Key |
AMULRALFHMADPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=CC(=O)N2 |
Origin of Product |
United States |
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